molecular formula C15H15F3N2O2S B2800576 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097858-31-4

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2800576
CAS RN: 2097858-31-4
M. Wt: 344.35
InChI Key: RTIRXQPHAGPZHW-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H15F3N2O2S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound is related to various synthesized analogs that have been evaluated for their biological activities. For example, thiophene derivatives have been synthesized and assessed for their anti-inflammatory properties, such as the synthesis of N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide and their evaluation for anti-inflammatory activity using the carrageenan-induced rat paw oedema method. Some compounds with specific structures showed potent anti-inflammatory activity, demonstrating the therapeutic potential of such compounds in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).

Catalytic and Chemical Properties

Thiophene derivatives have also been explored for their catalytic activities and chemical properties. For instance, various thiophene-2-carboxamide derivatives have been synthesized and their effects on DNA synthesis in specific cell types or on the growth of other cells have been studied. The research on these derivatives often aims to understand their potential applications in medicinal chemistry and materials science. The subtle differences in the conformations and packing of these compounds due to intermolecular hydrogen bonding interactions are of particular interest, as they can influence the compound's chemical behavior and potential applications in various fields (Malone et al., 1997).

Pharmaceutical Applications

Moreover, the structural features of thiophene-containing compounds make them candidates for pharmaceutical applications, including the development of new drugs with potential anti-inflammatory, antidepressant, and nootropic effects. The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from thiophene-2-carboxamide have been investigated, highlighting the diverse pharmacological potential of these compounds (Thomas et al., 2016).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-14(22,6-10-4-5-23-8-10)9-20-13(21)11-2-3-12(19-7-11)15(16,17)18/h2-5,7-8,22H,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIRXQPHAGPZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide

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